molecular formula C15H30O3 B126741 3-Hydroxypentadecanoic acid CAS No. 32602-70-3

3-Hydroxypentadecanoic acid

Cat. No. B126741
CAS RN: 32602-70-3
M. Wt: 258.4 g/mol
InChI Key: ATMSEJBABXCWDW-UHFFFAOYSA-N
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Description

3-Hydroxypentadecanoic acid is a hydroxy fatty acid that has been identified as a component of the lipopolysaccharides of the anaerobic bacterium Veillonella. It constitutes about 50% of the total lipopolysaccharide fatty acids in this organism . This compound is also a higher monomer unit in the microbial synthesis of poly(3-hydroxyalkanoates) (PHAs) by Pseudomonas aeruginosa when grown on saturated fatty acids with an odd number of carbon atoms .

Synthesis Analysis

The synthesis of hydroxy fatty acids like 3-hydroxypentadecanoic acid can be achieved through biocatalysis. An example of this is the biotransformation of pentadecanoic acid by whole cells of recombinant E. coli, which synthesizes cytochrome P450 BM-3 monooxygenase. This process leads to the production of various hydroxypentadecanoic acids, including 12-, 13-, and 14-hydroxypentadecanoic acids . Additionally, a simple method for obtaining 15-hydroxypentadecanoic acid from 10-undecenoic acid has been proposed, which involves the condensation of the Na salt of 11-bromoundecanoic acid with a specific reagent in the presence of a catalyst .

Molecular Structure Analysis

The molecular structure of 3-hydroxypentadecanoic acid includes a hydroxyl group at the third carbon of a pentadecanoic acid chain. This structure is significant in the context of microbial synthesis, where it is incorporated into PHAs. The molecular weights of these PHAs can range significantly, and the structure of 3-hydroxypentadecanoic acid contributes to the physical properties of the resulting polymer .

Chemical Reactions Analysis

3-Hydroxypentadecanoic acid can participate in various chemical reactions due to its hydroxyl group. For instance, in the synthesis of PHAs, it is incorporated into the polymer chain, affecting the polymer's melting temperature and enthalpy . The hydroxyl group also allows for further chemical modifications, such as esterification, which is part of the product recovery process in the biocatalysis of pentadecanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxypentadecanoic acid are influenced by its hydroxyl group and the length of its carbon chain. In the context of PHAs, the presence of 3-hydroxypentadecanoate units results in polymers with lower melting temperatures and enthalpies compared to those generated from even carbon number sources . The hydroxyl group also imparts potential reactivity, allowing for further chemical transformations and modifications .

Scientific Research Applications

Environmental Marker for Endotoxin

3-Hydroxy acids, including 3-Hydroxypentadecanoic acid, are components of lipid A in lipopolysaccharides and can serve as chemical markers of endotoxin. These acids offer a method for estimating the total amount of endotoxin present in environmental and occupational samples, beyond what is detectable by the standard Limulus amebocyte lysate assay. A study by Uhlig et al. (2016) developed a method for quantitative profiling of these acids in various samples (Uhlig et al., 2016).

Biocatalysis in Microorganisms

Schneider et al. (1998) explored the use of recombinant E. coli in the biotransformation of pentadecanoic acid to produce hydroxy long-chain fatty acids, including 12-, 13-, and 14-hydroxypentadecanoic acids. This process demonstrated the potential for producing chiral hydroxy fatty acids through microbial biocatalysis (Schneider et al., 1998).

Chemical Synthesis

Zakharkin and Pryanishnikov (1982) proposed a method for synthesizing 15-hydroxypentadecanoic acid from 10-undecenoic acid, which could offer a simpler route for producing this compound (Zakharkin & Pryanishnikov, 1982).

Structural Role in Microorganisms

Bishop et al. (1971) identified 3-hydroxypentadecanoic acid as a significant component of the lipopolysaccharides of the anaerobic bacterium Veillonella. This study underscores the importance of such fatty acids in the structural makeup of certain microorganisms (Bishop et al., 1971).

Polymer Material Synthesis

Jiang et al. (2009) and Kumar et al. (2013) discussed the biosynthesis of 3-hydroxypropionic acid, which is significant in producing novel polymer materials. These studies highlight the broader applications of 3-hydroxy acids in developing new materials (Jiang et al., 2009), (Kumar et al., 2013).

properties

IUPAC Name

3-hydroxypentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMSEJBABXCWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954329
Record name 3-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypentadecanoic acid

CAS RN

32602-70-3
Record name 3-Hydroxypentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32602-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanoic acid, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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